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molecular formula C11H6ClN3S B8778980 3-(4-Chlorothieno[2,3-D]pyrimidin-2-YL)pyridine

3-(4-Chlorothieno[2,3-D]pyrimidin-2-YL)pyridine

Cat. No. B8778980
M. Wt: 247.70 g/mol
InChI Key: RFRFCDXXZIUITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073890B2

Procedure details

The suspension of 2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one (6.0 g, containing salts) in POCl3 (30 ml.) was stirred at 120° C. for 10 h. After the reaction was completed, the mixture was added to ice-water slowly. The pH was adjusted to ˜7 by slowly adding NH3.H2O at 0° C., then a precipitate formed. The solid was collected and 540 mg of 4-chloro-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine was obtained as a brown solid, LCMS m/z=247.9, 250.0 (M+1) (Method B) (retention time=1.85 min).
Name
2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[NH:8][C:9](=O)[C:10]3[CH:15]=[CH:14][S:13][C:11]=3[N:12]=2)[CH:2]=1.N.O.O=P(Cl)(Cl)[Cl:21]>>[Cl:21][C:9]1[C:10]2[CH:15]=[CH:14][S:13][C:11]=2[N:12]=[C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[N:8]=1 |f:1.2|

Inputs

Step One
Name
2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Quantity
6 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=1NC(C2=C(N1)SC=C2)=O
Name
Quantity
30 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate formed
CUSTOM
Type
CUSTOM
Details
The solid was collected

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C=1C=NC=CC1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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